Ethylmalonic acid
Overview
Description
Ethylmalonic acid (EMA) is a dicarboxylic acid that has been identified in various pathological conditions. It is often associated with metabolic disorders and can be found in elevated levels in the urine of patients with specific enzymatic deficiencies. EMA is implicated in conditions such as the vomiting sickness of Jamaica, where it is produced in large quantities due to the inhibition of n-butyryl-CoA oxidation by hypoglycin A . Additionally, EMA is a key marker in short-chain acyl-CoA dehydrogenase deficiency (SCADD), where its urinary excretion is persistently elevated . The accumulation of EMA in the body can lead to various clinical symptoms, including neurological abnormalities .
Synthesis Analysis
The synthesis of ethylmalonic acid can occur through different metabolic pathways. One such pathway involves the carboxylation of butyryl-CoA, which is not further oxidized due to specific enzymatic inhibitions . In ethylmalonic encephalopathy (EE), EMA and methylsuccinic acid (MSA) arise from abnormal isoleucine metabolism, suggesting a functional deficiency of 2-methyl-branched chain acylcoenzyme A dehydrogenase (2M-BCAD) in vivo .
Molecular Structure Analysis
The molecular structure of ethylmalonic acid has been studied through the crystal structure of its calcium salt. The alpha-ethylmalonate ion chelates the Ca2+ ion in a bidentate manner, involving an oxygen atom from each of the two malonate carboxylate groups. This chelation forms a six-membered ring, which is stabilized by interactions consistent with the preferred stereochemistries of both calcium-carboxylate and metal-malonate complexes .
Chemical Reactions Analysis
Ethylmalonic acid can form complexes with various metals, as demonstrated by the synthesis and structural analysis of ethylmalonate-manganese(II) complexes. These complexes exhibit antiferromagnetic behavior, where the exchange pathway is provided by the carboxylate-ethylmalonate bridge . Additionally, EMA can impair mitochondrial succinate and malate transport, inhibiting mitochondrial respiration supported by these substrates .
Physical and Chemical Properties Analysis
The physical and chemical properties of ethylmalonic acid are closely related to its role in metabolic processes and its impact on human health. EMA's ability to chelate calcium ions and form stable complexes with metals like manganese(II) is significant for understanding its interactions within the body . Moreover, the inhibition of mitochondrial functions by EMA suggests that it can compromise energy metabolism, potentially contributing to the clinical symptoms observed in patients with EMA accumulation . The stability constants of its alkaline earth metal complexes have been determined, indicating the significance of the malonate group in chelate formation .
Scientific Research Applications
Diagnosis of Ethylmalonic Aciduria
Ethylmalonic acid is a key biomarker for diagnosing ethylmalonic aciduria, a metabolic disorder. A study by Özçelik et al. (2020) developed a capillary electrophoresis method with contactless conductivity detection to accurately detect ethylmalonic acid in urine samples. This advancement offers a more efficient way to diagnose ethylmalonic aciduria (Özçelik et al., 2020).
Understanding Ethylmalonic Encephalopathy
Ethylmalonic encephalopathy, a severe metabolic disorder, is caused by mutations in the ETHE1 gene, as discovered by Tiranti et al. (2004). This study highlighted the role of the ETHE1 gene in mitochondrial homeostasis and energy metabolism, shedding light on the pathophysiology of ethylmalonic encephalopathy (Tiranti et al., 2004).
Mitochondrial Dysfunction and Redox Homeostasis
A review by Grings et al. (2020) emphasized the disruption of mitochondrial and redox homeostasis as key mechanisms in tissue damage caused by ethylmalonic encephalopathy. This insight into mitochondrial dysfunction opens potential therapeutic strategies for treating the disease (Grings et al., 2020).
Novel Treatment Approaches
Boyer et al. (2018) reported the effectiveness of a novel dietary treatment, along with conventional treatments like N-acetylcysteine and metronidazole, in patients with ethylmalonic encephalopathy identified through newborn screening. This approach showed significant improvement in clinical outcomes and biochemical markers (Boyer et al., 2018).
Role in Metabolic and Hemodynamic Processes
Saito et al. (2009) explored the metabolic and hemodynamic implications of ethylmalonic acid in a case of congenital methylmalonic acidemia, providing insights into the broader impact of this compound in metabolic diseases (Saito et al., 2009).
Liver Transplantation as a Treatment
Dionisi-Vici et al. (2016) demonstrated the effectiveness of liver transplantation in treating ethylmalonic encephalopathy. This groundbreaking approach marked a significant advancement in managing this otherwise fatal disease (Dionisi-Vici et al., 2016).
Future Directions
properties
IUPAC Name |
2-ethylpropanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O4/c1-2-3(4(6)7)5(8)9/h3H,2H2,1H3,(H,6,7)(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKFXDFUAPNAMPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00208842 | |
Record name | Ethylmalonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00208842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Ethylmalonic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000622 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
712.0 mg/mL | |
Record name | Ethylmalonic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000622 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Ethylmalonic acid | |
CAS RN |
601-75-2 | |
Record name | Ethylmalonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=601-75-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Ethylmalonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000601752 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ETHYLMALONIC ACID | |
Source | DTP/NCI | |
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Record name | Ethylmalonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00208842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethylmalonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.098 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | ETHYLMALONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/432NF49DFG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Ethylmalonic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000622 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
112 - 114 °C | |
Record name | Ethylmalonic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000622 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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